molecular formula C16H18N6OS B2655143 4-propyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1448060-55-6

4-propyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2655143
CAS No.: 1448060-55-6
M. Wt: 342.42
InChI Key: BQWGFSACTAFWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-propyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetically designed small molecule recognized for its potent inhibitory activity against a spectrum of protein kinases, with notable potency against Janus Kinase 2 (JAK2) and Anaplastic Lymphoma Kinase (ALK) Source . This compound acts as a type I ATP-competitive inhibitor, binding to the active conformation of the kinase's catalytic domain, thereby blocking phosphate transfer from ATP to substrate proteins and effectively halting downstream signaling cascades Source . Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in hematological malignancies and solid tumors where constitutive JAK2 or ALK activity drives proliferation and survival Source . Researchers utilize this inhibitor as a critical chemical probe to dissect the functional roles of these kinases in disease models, to study mechanisms of resistance to existing therapies, and to evaluate potential synergistic effects in combination treatment strategies Source . Its well-defined structure-activity relationship provides a valuable template for the further design and development of next-generation targeted therapeutics.

Properties

IUPAC Name

4-propyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-5-14-15(24-21-19-14)16(23)18-9-11-22-10-7-13(20-22)12-6-3-4-8-17-12/h3-4,6-8,10H,2,5,9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWGFSACTAFWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Propyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound by examining its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20N4O
  • Molecular Weight : 304.37 g/mol

The presence of the thiadiazole ring and the pyrazole moiety is significant as these structures are often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have demonstrated that derivatives similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds within this class have shown IC50 values ranging from 3.58 to 15.36 µM against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma). These values indicate a potent inhibitory effect compared to standard treatments like sorafenib, which has an IC50 of approximately 9.18 µM .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as BRAF and VEGFR-2. For example:
    • BRAF Inhibition : An IC50 value of 0.194 µM was reported for BRAF inhibition, which is comparable to that of sorafenib .
    • VEGFR-2 Inhibition : The compound also demonstrated an IC50 of 0.071 µM against VEGFR-2, indicating strong antiangiogenic properties .
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells. Studies indicated that treatment with similar compounds resulted in a significant increase in apoptotic cells (37.83% compared to 0.89% in untreated controls) .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

StudyCompoundCancer TypeIC50 (µM)Mechanism
Study 1Compound AHePG-25.05BRAF Inhibition
Study 2Compound BMCF-78.10VEGFR Inhibition
Study 3Compound CHCT-11615.36Apoptosis Induction

These studies collectively suggest that the compound's structural features contribute significantly to its biological activity.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Heterocyclic Cores and Substituents

Compound Class Core Heterocycle Key Substituents Functional Groups Reference
Target Compound 1,2,3-Thiadiazole 4-Propyl, 5-carboxamide-linked pyridinyl-pyrazole Carboxamide, pyridine, pyrazole N/A
Pyrazole Carboxamides (e.g., 3a) Pyrazole Chloro, cyano, aryl groups Carboxamide, nitrile
Thiazole Carboxamides (e.g., 3a–s) Thiazole 4-Methyl, pyridinyl, variable amines Carboxamide, ester (precursor)
Pyrazolo-Pyridines (Patent) Pyrazolo[1,5-a]pyridine Ethyl, methyl, morpholinyl Amine, ketone
Indazole-Pyridine Acetamides Indazole-pyridine hybrid Difluoromethyl, sulfonamide, cyclopropane Acetamide, trifluoromethyl

Key Observations :

  • Unlike the chloro/cyano substituents in compounds, the propyl group in the target may improve membrane permeability due to increased lipophilicity.
  • The pyridinyl-pyrazole moiety shares aromaticity with patent compounds in but lacks their fused bicyclic systems.

Key Observations :

  • The target compound’s synthesis may parallel ’s EDCI/HOBt-mediated amidation, but its thiadiazole core likely requires specialized precursors (e.g., thiadiazole carboxylates).
  • Yields for pyrazole carboxamides (62–71%) suggest moderate efficiency, which may vary for the target compound due to steric effects from the pyridinyl-pyrazole group.

Physical and Chemical Properties

Table 3: Melting Points and Spectral Data

Compound (Example) Melting Point (°C) Notable Spectral Data (¹H-NMR, MS) Reference
Pyrazole Carboxamide (3a) 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), MS: [M+H]⁺ 403.1
Pyrazole Carboxamide (3d) 181–183 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), MS: [M+H]⁺ 421.0
Thiazole Carboxamide (Inferred) Not reported Likely δ 2.5–3.0 (methyl), pyridinyl protons
Target Compound Unknown Expected δ 2.6–3.0 (propyl), pyridinyl signals N/A

Key Observations :

  • Higher melting points in halogenated pyrazole carboxamides (e.g., 3d: 181–183°C) suggest increased crystallinity due to polar substituents.
  • The target compound’s propyl group may lower its melting point compared to halogenated analogs, enhancing solubility in organic solvents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,2,3-thiadiazole core in this compound?

  • Methodology : The 1,2,3-thiadiazole ring can be synthesized via cyclization reactions using thiocarbazides or thiosemicarbazides with POCl₃ as a cyclizing agent. For example, thiadiazole derivatives are formed by refluxing thiosemicarbazide intermediates in POCl₃, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) . Alternative routes include coupling 1,3,4-thiadiazole-2-thiols with alkyl halides under basic conditions (K₂CO₃ in DMF) .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thiadiazole-pyrazole hybrids .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodology :

  • Enzyme inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase assays) .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the pyridyl-pyrazole motif’s affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in SAR studies for pyridyl-pyrazole-thiadiazole hybrids?

  • Methodology :

  • Molecular docking : Compare binding poses of derivatives with varying substituents (e.g., propyl vs. phenyl groups) to identify critical interactions (e.g., π-π stacking with pyridine) .
  • MD simulations : Assess dynamic effects of substituents on protein-ligand stability (e.g., RMSD < 2 Å over 100 ns) .
    • Data contradiction example : Discrepancies in IC₅₀ values may arise from off-target effects; use proteome-wide affinity profiling to identify confounding targets .

Q. What strategies optimize reaction yields for introducing the N-(2-(pyrazol-1-yl)ethyl) carboxamide moiety?

  • Methodology :

  • Coupling reagents : Use HATU/DIPEA in DMF for amide bond formation (yield >80%) .
  • Byproduct mitigation : Monitor for unreacted thiadiazole-5-carboxylic acid via TLC (Rf = 0.3 in ethyl acetate/hexane) and quench excess reagents with aqueous NaHCO₃ .

Q. How can researchers address inconsistencies in NMR data caused by dynamic effects?

  • Methodology :

  • Variable-temperature NMR : Identify conformational exchange (e.g., restricted rotation of the pyridyl group) by observing signal coalescence at elevated temperatures .
  • 2D NMR (NOESY/ROESY) : Confirm spatial proximity of pyridyl H-6 and thiadiazole methyl groups to rule out tautomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.